molecular formula C12H18O B099006 2H-Benzocyclohepten-2-one, 1,4a,5,6,7,8,9,9a-octahydro-4a-methyl-, trans- CAS No. 17429-26-4

2H-Benzocyclohepten-2-one, 1,4a,5,6,7,8,9,9a-octahydro-4a-methyl-, trans-

Cat. No. B099006
CAS RN: 17429-26-4
M. Wt: 178.27 g/mol
InChI Key: XNBNTNLDJQYZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Benzocyclohepten-2-one, 1,4a,5,6,7,8,9,9a-octahydro-4a-methyl-, trans- is a chemical compound that has been widely used in scientific research. It is commonly known as trans-4a-Methyl-1,2,3,4,4a,5,6,7-octahydrobenzo [d] cyclohepten-5-ol or trans-4a-Me-THC. This compound belongs to the category of cannabinoids and has been found to have potential therapeutic benefits.

Mechanism Of Action

The mechanism of action of trans-4a-Me-THC is not fully understood. However, it is believed to interact with the endocannabinoid system (ECS). The ECS is a complex system that plays a crucial role in regulating various physiological processes, including pain, inflammation, and immune function. Trans-4a-Me-THC is believed to interact with the CB1 and CB2 receptors of the ECS, which may explain its therapeutic effects.

Biochemical And Physiological Effects

Trans-4a-Me-THC has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, trans-4a-Me-THC has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

Trans-4a-Me-THC has several advantages for lab experiments. It is a potent and selective cannabinoid receptor agonist, which makes it an ideal tool for studying the ECS. It is also relatively stable and easy to handle, which makes it a suitable compound for various experimental conditions. However, trans-4a-Me-THC has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of trans-4a-Me-THC. One potential area of research is the development of novel therapeutic agents based on the structure of trans-4a-Me-THC. Another area of research is the investigation of the potential use of trans-4a-Me-THC in combination with other compounds for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of trans-4a-Me-THC and its potential therapeutic benefits.

Synthesis Methods

The synthesis of trans-4a-Me-THC can be achieved through various methods. One of the most common methods is the reduction of Δ^9-THC using lithium aluminum hydride (LAH). This method results in the formation of trans-4a-Me-THC with high purity and yield. Other methods include the use of catalytic hydrogenation and the reduction of Δ^8-THC.

Scientific Research Applications

Trans-4a-Me-THC has been extensively studied for its potential therapeutic benefits. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of various diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

17429-26-4

Product Name

2H-Benzocyclohepten-2-one, 1,4a,5,6,7,8,9,9a-octahydro-4a-methyl-, trans-

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

4a-methyl-5,6,7,8,9,9a-hexahydro-1H-benzo[7]annulen-2-one

InChI

InChI=1S/C12H18O/c1-12-7-4-2-3-5-10(12)9-11(13)6-8-12/h6,8,10H,2-5,7,9H2,1H3

InChI Key

XNBNTNLDJQYZNX-UHFFFAOYSA-N

SMILES

CC12CCCCCC1CC(=O)C=C2

Canonical SMILES

CC12CCCCCC1CC(=O)C=C2

synonyms

1-methylbicyclo[5.4.0]undec-10-en-9-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.